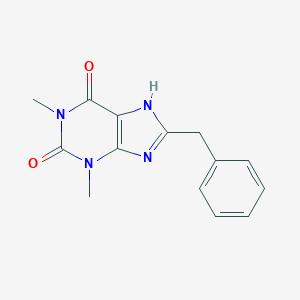

8-Benzyltheophylline

Übersicht

Beschreibung

8-Benzyltheophylline is a chemical compound with the molecular formula C₁₄H₁₄N₄O₂. It is a derivative of theophylline, a well-known xanthine alkaloid. The compound is characterized by the presence of a benzyl group attached to the eighth position of the theophylline molecule. This modification imparts unique properties to this compound, making it a subject of interest in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 8-Benzyltheophylline can be synthesized through several methods. One common approach involves the reaction of theophylline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like isopropanol .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes. For instance, the reaction can be carried out in larger reactors with controlled temperature and pressure conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Table 1: Key Alkylation Reactions

Cyclization and Substitution Reactions

This compound derivatives are synthesized via cyclization of intermediates:

-

Oxidative cyclization : 5,6-Diaminouracil derivatives react with aldehydes (e.g., benzaldehyde) in methanol:acetic acid (4:1) to form benzylidene intermediates, which cyclize into xanthine carboxylate esters .

-

Amine substitution : Xanthine carboxylate esters react with amines (e.g., benzylamine) at 80–100°C to yield substituted xanthines .

Table 2: Cyclization and Substitution Conditions

| Starting Material | Reagents/Conditions | Product | Key Step |

|---|---|---|---|

| 5,6-Diaminouracil (68) | Aldehyde, MeOH:AcOH (4:1), reflux | Benzylidene intermediate (70) | Cyclization to (71) |

| Xanthine ester (71) | Substituted amine, 80–100°C | 8-Substituted xanthine (72-75) | Amide bond formation |

Coupling Reactions

Carbodiimide-mediated coupling facilitates functionalization:

-

Procedure B : 5,6-Diaminouracils react with carboxylic acids (e.g., benzoic acid) using EDAC-HCl to form 8-substituted xanthines .

-

Procedure C : Activation of carboxylic acids to acid chlorides precedes coupling with 5,6-diaminouracils, followed by cyclization .

Table 3: Coupling Reagents and Outcomes

| Method | Reagents | Product | Advantage |

|---|---|---|---|

| EDAC-HCl | Carboxylic acid, EDAC-HCl, room temp | 8-Carboxamide xanthine (78) | Mild conditions |

| Acid chloride | R-COCl, base, 0°C | 6-Amino-5-carboxamide (77) | High reactivity |

Functional Group Transformations

Comparative Reactivity

The 8-benzyl group alters electronic and steric properties compared to other theophylline derivatives:

Table 4: Reactivity Comparison with Analogues

| Compound | Position of Modification | Key Reactivity Difference |

|---|---|---|

| 7-Benzyltheophylline | 7-position | Higher steric hindrance at N-7 reduces alkylation rates |

| 8-Phenyltheophylline | 8-phenyl vs. 8-benzyl | Benzyl’s flexibility enhances solubility in organic phases |

Mechanistic Insights

-

Transmetalation in cross-coupling : Palladium-catalyzed reactions (e.g., Stille coupling) may involve intermediates like [(o-tolyl)₃P]Pd(Br)(Ar)₂, which transmetalate with tin amides to form aryl amines . Though not directly studied for this compound, analogous pathways could apply to its functionalization.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Bronchodilator Activity

8-Benzyltheophylline has been studied for its bronchodilator effects, similar to other methylxanthines. Research indicates that it can enhance airway relaxation and improve respiratory function in conditions like asthma and chronic obstructive pulmonary disease (COPD). Its mechanism involves the inhibition of phosphodiesterase enzymes, leading to increased cyclic AMP levels and subsequent relaxation of bronchial smooth muscle .

1.2 Anticancer Properties

Recent studies have highlighted the potential anticancer effects of 8-BT. It has been shown to exhibit antiproliferative activity against various cancer cell lines. For instance, in vitro studies demonstrated that 8-BT can induce apoptosis and inhibit cell migration in breast cancer cells, suggesting its utility as a chemotherapeutic agent . The compound's ability to modulate signaling pathways involved in cell growth and survival makes it a candidate for further investigation in cancer therapy.

Research Applications

2.1 Enzyme Inhibition Studies

This compound is frequently employed in research as an inhibitor of specific enzymes, particularly phosphodiesterases (PDEs). Its selective inhibition profile allows researchers to study the role of PDEs in various biological processes, including inflammation and cellular signaling pathways . This makes 8-BT a valuable tool for understanding the pharmacodynamics of xanthine derivatives.

2.2 Analytical Chemistry

In analytical chemistry, 8-BT serves as a standard reference compound for method development and validation. Its chemical properties facilitate its use in quality control applications within pharmaceutical laboratories . The compound's stability and well-characterized behavior under various conditions make it suitable for inclusion in analytical assays.

Case Studies

3.1 Antiproliferative Effects on Cancer Cells

A significant study investigated the effects of this compound on human breast cancer cell lines (MDA-MB-231). The results indicated that treatment with varying concentrations of 8-BT led to a dose-dependent decrease in cell viability and migration capacity. The study measured key indicators such as nitric oxide production and apoptosis levels, demonstrating that 8-BT could significantly reduce tumor invasion potential by modulating gene expression related to metastasis .

| Concentration (µM) | Cell Viability (%) | Nitric Oxide Production (µM) | Apoptosis Rate (%) |

|---|---|---|---|

| 0 | 100 | 0 | 5 |

| 10 | 80 | 5 | 15 |

| 50 | 50 | 15 | 30 |

| 100 | 20 | 25 | 50 |

3.2 Inhibition of Phosphodiesterase Activity

Another notable application is the use of 8-BT in studying phosphodiesterase inhibition. Research has shown that it can selectively inhibit PDE4, which is implicated in inflammatory diseases. By measuring enzyme activity before and after treatment with varying concentrations of 8-BT, scientists have been able to elucidate its role in modulating inflammatory responses .

Wirkmechanismus

The precise mechanism of action of 8-Benzyltheophylline is not fully understood. it is believed to function as an adenosine receptor antagonist. By binding to adenosine receptors, it inhibits the action of adenosine, a neurotransmitter involved in various physiological processes. This inhibition can lead to bronchodilation, increased heart rate, and other effects commonly associated with xanthine derivatives .

Vergleich Mit ähnlichen Verbindungen

Theophylline: A well-known xanthine derivative used to treat respiratory diseases.

7-Benzyltheophylline: Similar to 8-Benzyltheophylline but with the benzyl group attached to the seventh position.

8-Phenyltheophylline: Another derivative with a phenyl group instead of a benzyl group at the eighth position

Uniqueness: this compound is unique due to its specific structural modification, which imparts distinct pharmacological properties. Its ability to act as an adenosine receptor antagonist makes it particularly valuable in medical research and potential therapeutic applications .

Biologische Aktivität

8-Benzyltheophylline is a derivative of theophylline, a well-known methylxanthine compound that has been extensively studied for its pharmacological properties. This article focuses on the biological activity of this compound, exploring its effects on various biological systems, including its potential therapeutic applications and mechanisms of action.

This compound is characterized by its benzyl group attached to the 8-position of the theophylline molecule. It is a white crystalline solid that is insoluble in water but soluble in organic solvents such as alcohol. The melting point of this compound is reported to be between 85-88 °C .

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes in the body. It acts primarily as an antagonist of adenosine receptors, particularly the A1 and A2A subtypes, which are involved in numerous physiological processes including neurotransmission, inflammation, and vasodilation .

1. Antagonistic Effects on Adenosine Receptors

Research indicates that this compound exhibits significant antagonistic activity against adenosine receptors. This property has implications for its use in treating conditions such as asthma and other respiratory disorders, where adenosine plays a role in bronchoconstriction .

2. Cytotoxicity and Antiproliferative Activity

A study evaluated the cytotoxic effects of various theophylline derivatives, including this compound, on cancer cell lines. The results indicated that while some derivatives showed promising antiproliferative effects, this compound demonstrated moderate cytotoxicity against HeLa cells with an IC50 value around 3.89 μM .

3. Neuroprotective Effects

Recent studies have suggested that compounds similar to this compound may possess neuroprotective properties. These effects are thought to be mediated through inhibition of cholinesterase enzymes, which are crucial for neurotransmission . The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function.

Case Study 1: Antihistaminic Activity

In a study assessing antihistaminic properties, rats treated with this compound displayed a significant reduction in blood pressure response to histamine challenge. This suggests potential applications in managing allergic reactions or asthma exacerbations .

Case Study 2: Hepatotoxicity Evaluation

A toxicological evaluation highlighted that certain derivatives of theophylline, including those related to this compound, can exhibit varying degrees of hepatotoxicity. The study found that while some compounds increased lipid peroxidation significantly, others showed minimal effects on liver cell viability .

Tables

| Biological Activity | IC50 Value (μM) | Notes |

|---|---|---|

| Cytotoxicity (HeLa Cells) | 3.89 | Moderate cytotoxicity observed |

| Antagonism (Adenosine A1/A2A) | N/A | Significant antagonist effect |

| Antihistaminic Activity | N/A | Prevented blood pressure drop in rats |

Eigenschaften

IUPAC Name |

8-benzyl-1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c1-17-12-11(13(19)18(2)14(17)20)15-10(16-12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKGFZTXWQMFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182970 | |

| Record name | Theophylline, 8-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2879-15-4 | |

| Record name | 3,9-Dihydro-1,3-dimethyl-8-(phenylmethyl)-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2879-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theophylline, 8-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002879154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2879-15-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Theophylline, 8-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-benzyl-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What sparked the initial interest in 8-benzyltheophylline as a potential therapeutic agent?

A: The structural similarity between this compound and Priscoline (2-benzyl-2-imidazoline), a known synthetic adrenergic-blocking agent, prompted researchers to investigate its potential as a hypotensive agent. [] Preliminary pharmacological studies showed promise, indicating that this compound could potentially lower blood pressure. [] This led to further exploration of the compound's structure-activity relationship in pursuit of more potent, soluble, and readily absorbed derivatives. []

Q2: Does the presence of an ethyleneimmonium ion intermediate affect the reactivity of this compound?

A: While this compound itself does not form an ethyleneimmonium ion, research shows that 2-diethylaminoethylchloride, a compound with a similar structure, readily forms this ion in N,N-dimethylformamide. [] The ethyleneimmonium ion exhibits rapid reactivity with nucleophiles, including this compound. [] This information suggests that the presence of structural features promoting ethyleneimmonium ion formation could influence the reactivity and potentially the pharmacological activity of related compounds.

Q3: What modifications to the this compound structure were explored, and what was the rationale behind these modifications?

A: Researchers synthesized a series of 8-substituted-theophylline derivatives to investigate the impact of structural changes on hypotensive activity, solubility, and oral absorption. [] The modifications primarily focused on the 8-position substituent, exploring various aralkyl groups. [] The goal was to identify structural features that could enhance the desired pharmacological properties and potentially lead to the development of more effective vasodepressor agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.